

## InChlKey and molecular formula for (R)-Thionisoxetine hydrochloride

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Compound of Interest

Compound Name: (R)-Thionisoxetine hydrochloride

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# An In-depth Technical Guide to (R)-Thionisoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(R)-Thionisoxetine hydrochloride is a potent and highly selective norepinephrine reuptake inhibitor (NRI). As the (R)-enantiomer of Thionisoxetine, it demonstrates significantly greater potency than its (S)-counterpart. This technical guide provides a comprehensive overview of (R)-Thionisoxetine hydrochloride, including its chemical properties, mechanism of action, key experimental data, and relevant protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of neuroscience and pharmacology.

## **Chemical and Physical Properties**

**(R)-Thionisoxetine hydrochloride** is the hydrochloride salt of the (R)-enantiomer of N-methyl-3-(2-methylthiophenoxy)-3-phenylpropylamine. While a specific PubChem entry for the hydrochloride salt of the (R)-enantiomer is not available, the properties of the base molecule are well-characterized.



Property	Value	Source
Molecular Formula	C17H22CINOS	Derived
InChIKey (Base)	NDVZIUGCCMZHLG- UHFFFAOYSA-N	[1]
Molecular Weight (Base)	287.4 g/mol	[1]
Molecular Formula (Base)	C17H21NOS	[1][2]

#### **Mechanism of Action**

**(R)-Thionisoxetine hydrochloride** is a selective inhibitor of the norepinephrine transporter (NET). The NET is a membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, (R)-Thionisoxetine increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This enhanced signaling at adrenergic receptors is believed to be the primary mechanism underlying its pharmacological effects.

## **Quantitative Pharmacological Data**

(R)-Thionisoxetine has been demonstrated to be a highly potent inhibitor of norepinephrine uptake. The following table summarizes key quantitative data from in vitro and in vivo studies.



Parameter	Value	Species/Tissue	Assay	Source
Ki	0.20 nM	Rat Hypothalamic Synaptosomes	[3H]-Nisoxetine Binding	[3]
ED50	0.21 mg/kg	Rat Hypothalamus	Prevention of 6- OHDA-induced NE depletion	[3]
ED50	3.4 mg/kg	Rat Heart	Prevention of Metaraminol- induced NE depletion	[3]
ED50	1.2 mg/kg	Rat Urethra	Prevention of Metaraminol- induced NE depletion	[3]

# Experimental Protocols [3H]-Nisoxetine Binding Assay in Rat Brain Homogenates

This protocol is adapted from established methods for determining the binding affinity of compounds to the norepinephrine transporter.[4]

#### Materials:

- Rat brain tissue (e.g., hypothalamus or cortex)
- [3H]-Nisoxetine (radioligand)
- **(R)-Thionisoxetine hydrochloride** (test compound)
- Desipramine or Tomoxetine (for non-specific binding)
- Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4



- Wash Buffer: Cold Incubation Buffer
- Glass fiber filters
- Scintillation cocktail and counter

#### Procedure:

- Tissue Preparation: Homogenize dissected rat brain tissue in ice-cold incubation buffer.
   Centrifuge the homogenate and wash the resulting pellet. Resuspend the final pellet in fresh incubation buffer.
- Binding Reaction: In triplicate, incubate the brain homogenate with varying concentrations of **(R)-Thionisoxetine hydrochloride** and a fixed concentration of [3H]-Nisoxetine.
- Total and Non-specific Binding: Determine total binding in the absence of a competitor and non-specific binding in the presence of a high concentration of a known NET inhibitor like desipramine.
- Incubation: Incubate the reaction mixtures at 4°C for a specified time (e.g., 2-4 hours).
- Filtration: Terminate the binding by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value for (R)-Thionisoxetine hydrochloride by analyzing the competition binding data using appropriate software.

## In Vivo Norepinephrine Depletion Model

This protocol describes a method to assess the in vivo efficacy of **(R)-Thionisoxetine hydrochloride** in preventing chemically induced norepinephrine depletion.[3]

Materials:



- Male Sprague-Dawley rats
- (R)-Thionisoxetine hydrochloride
- · 6-Hydroxydopamine (6-OHDA) or Metaraminol
- Vehicle solution
- Anesthesia
- Dissection tools
- High-performance liquid chromatography (HPLC) system with electrochemical detection for norepinephrine quantification

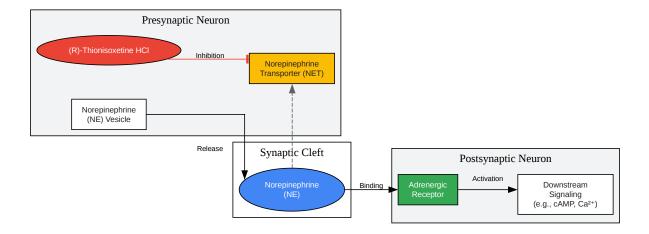
#### Procedure:

- Animal Dosing: Administer various doses of (R)-Thionisoxetine hydrochloride or vehicle to different groups of rats via an appropriate route (e.g., intraperitoneal or oral).
- Induction of NE Depletion: After a specified pretreatment time, administer a neurotoxin to induce norepinephrine depletion.
  - Central Depletion: Intracerebroventricular injection of 6-OHDA.
  - Peripheral Depletion: Systemic administration of metaraminol.
- Tissue Collection: At a designated time point after neurotoxin administration, euthanize the animals and dissect the brain regions of interest (e.g., hypothalamus) or peripheral tissues (e.g., heart, urethra).
- Norepinephrine Quantification: Homogenize the tissues and measure the concentration of norepinephrine using HPLC with electrochemical detection.
- Data Analysis: Calculate the extent of norepinephrine depletion in the vehicle-treated group compared to a control group that did not receive the neurotoxin. Determine the ED50 value of (R)-Thionisoxetine hydrochloride, which is the dose required to prevent 50% of the neurotoxin-induced norepinephrine depletion.



## **Signaling Pathways and Experimental Workflows**

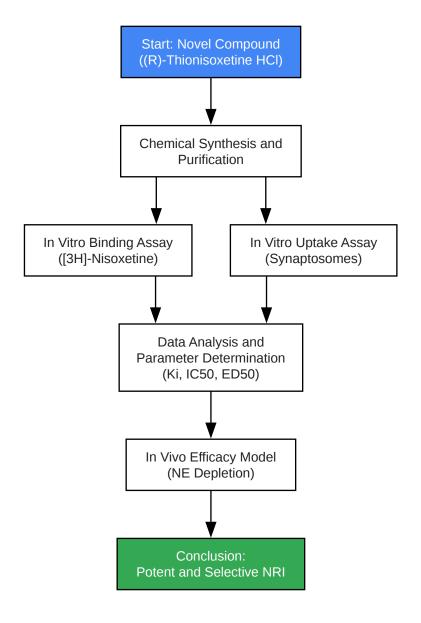
The following diagrams illustrate the proposed signaling pathway of norepinephrine reuptake inhibition and a general experimental workflow for characterizing a novel norepinephrine reuptake inhibitor.



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Caption: Proposed mechanism of action for (R)-Thionisoxetine hydrochloride.





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